molecular formula C16H26ClNO B8136385 1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride

1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride

Cat. No. B8136385
M. Wt: 283.83 g/mol
InChI Key: JMIAUPZSIMYFEG-UHFFFAOYSA-N
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Description

1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceuticals and Biotechnology :

    • Novel polyhydroxylated azepanes derived from d-mannose have potential applications in pharmaceuticals and biotechnology (Estévez et al., 2010). These compounds, such as (2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol and (2R,3R,4R,5R,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol, show promise in therapeutic applications.
    • Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine are being studied for targeted drug delivery systems due to their pH- and temperature-responsive properties (Karimi et al., 2018). These materials aim to improve bioavailability and systemic drug delivery.
    • The asymmetric synthesis of -alkylated azepane-2-carboxylic acid esters is explored for their potential as α-amino acids, offering pharmaceutical significance (Georg et al., 1991).
  • Material Science :

    • New pH- and temperature-responsive chitosan hydrogels with tris(2-(2-formylphenoxy)ethyl)amine indicate potential for targeted drug delivery (Karimi et al., 2018).
    • Acetate-terminated glycidyl azide polymer shows potential as an energetic plasticizer with desirable thermal and mechanical properties (Tao, 2009).
    • Synthesized poly(4-PHEP) has potential applications in electronics as a semiconducting material due to its desirable optical and electrical properties (Demir et al., 2015).
  • Chemical Synthesis :

    • Versatile materials for synthesizing azole, azepine, pyridine, and pyrimidine derivatives are being developed for various applications (Abdel-Rahman et al., 2005).
    • Competitive ring expansion of azetidines into pyrrolidines and/or azepanes has been studied for producing unique compounds with regioselectivity depending on substitution patterns and nucleophile type (Drouillat et al., 2016).
    • The synthesis and ring-opening polymerization of 5-Azepane-2-one Ethylene Ketal provide a new route to functional aliphatic polyamides (Tarkin-Tas & Mathias, 2010).

properties

IUPAC Name

1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAUPZSIMYFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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